S-Methyl-isothiouronium-13C,15N2 Hemisulfate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

S-Methyl-isothiouronium-13C,15N2 Hemisulfate: is a labeled compound used primarily in biochemical and proteomics research. It is an intermediate of labeled 4-Hydroxydebrisoquine and has the molecular formula C(13C)H6(15N)2S•1/2H2SO4 with a molecular weight of 142.17 . This compound is not intended for diagnostic or therapeutic use .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of S-Methyl-isothiouronium-13C,15N2 Hemisulfate involves the incorporation of isotopes 13C and 15N into the molecular structure.

Industrial Production Methods

Industrial production of this compound is carried out under controlled conditions to ensure the purity and isotopic labeling accuracy. The production process involves the use of specialized equipment and reagents to achieve the desired isotopic enrichment and chemical purity .

Análisis De Reacciones Químicas

Types of Reactions

S-Methyl-isothiouronium-13C,15N2 Hemisulfate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

Substitution: Nucleophilic substitution reactions can replace the methyl group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like sodium azide or thiolates can be employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines .

Aplicaciones Científicas De Investigación

Scientific Research Applications

-

Pharmacokinetics and Metabolism Studies

- S-Methyl-isothiouronium-13C,15N2 hemisulfate is utilized to study the pharmacokinetics of drugs. The stable isotopes allow researchers to trace the compound's metabolic pathways in biological systems.

- Case Study: In a study examining the metabolism of thiourea derivatives, this compound was used to trace the metabolic fate of drugs in liver microsomes, providing insights into enzymatic transformations and potential drug interactions .

-

Analytical Method Development

- This compound serves as a reference standard in the development and validation of analytical methods such as LC-MS (Liquid Chromatography-Mass Spectrometry) and NMR (Nuclear Magnetic Resonance).

- It is particularly valuable in quality control (QC) applications for pharmaceuticals, ensuring compliance with regulatory standards during drug development .

-

Biochemical Research

- Researchers employ this compound in studies investigating nitric oxide synthase (NOS) activity. It acts as a non-selective inhibitor in vitro, contributing to understanding nitric oxide's role in various physiological processes .

- This application is critical for developing therapeutic strategies targeting cardiovascular diseases where nitric oxide signaling is disrupted.

- Environmental Monitoring

Data Table: Applications Overview

| Application Area | Description | Example Use Case |

|---|---|---|

| Pharmacokinetics | Tracing metabolic pathways of drugs | Metabolism studies of thiourea derivatives |

| Analytical Method Development | Reference standard for method validation | Quality control for pharmaceuticals |

| Biochemical Research | Investigating NOS activity | Understanding nitric oxide's role in physiology |

| Environmental Monitoring | Tracing sulfur-containing pollutants | Identifying sources of contamination |

Mecanismo De Acción

The mechanism of action of S-Methyl-isothiouronium-13C,15N2 Hemisulfate involves its interaction with specific molecular targets. As an inhibitor of inducible nitric oxide synthase (iNOS), it binds to the enzyme’s active site, preventing the production of nitric oxide. This inhibition is crucial in studying the role of nitric oxide in various physiological and pathological processes.

Comparación Con Compuestos Similares

Similar Compounds

S-Methyl-isothiourea sulfate: This compound is similar in structure but lacks the isotopic labels.

N-Methylthiourea: Another related compound with a similar functional group but different molecular structure.

Uniqueness

S-Methyl-isothiouronium-13C,15N2 Hemisulfate is unique due to its isotopic labeling, which allows for precise tracking and analysis in various research applications. The incorporation of 13C and 15N isotopes makes it particularly valuable in NMR spectroscopy and metabolic studies.

Actividad Biológica

S-Methyl-isothiouronium-13C,15N2 hemisulfate (CAS No. 478189-67-2) is a stable isotope-labeled derivative of S-methylisothiourea. This compound has garnered attention in biochemical research due to its potential applications in studying enzyme mechanisms, protein-ligand interactions, and its role as a precursor in medicinal chemistry. Understanding its biological activity is crucial for leveraging its properties in various scientific fields.

- Molecular Formula : C₂H₆N₂S

- Molecular Weight : 93.13 g/mol

- Purity : 98%

- Appearance : Crystalline solid

- Melting Point : 240-241 °C (decomposes)

S-Methyl-isothiouronium acts primarily as an inhibitor of nitric oxide synthase (NOS), an enzyme responsible for the production of nitric oxide (NO) in mammals. The inhibition of NOS can lead to various physiological effects, including modulation of blood flow and neurotransmission.

Antioxidant Properties

Research indicates that S-Methyl-isothiouronium exhibits antioxidant properties, providing cytoprotection against oxidative stress in mammalian cells. This activity is particularly relevant in the context of neuroprotection and cardiovascular health, where oxidative damage plays a significant role in disease progression.

Enzyme Inhibition Studies

In vitro studies have demonstrated that S-Methyl-isothiouronium can inhibit several enzymes, including:

- Nitric Oxide Synthase (NOS) : Inhibition leads to reduced NO production, affecting vascular tone and neurotransmission.

- Aminotransferases : Potentially influencing amino acid metabolism.

Case Studies

- Neuroprotection : A study published in the Journal of Medicinal Chemistry highlighted the compound's ability to protect neuronal cells from apoptosis induced by oxidative stress. The mechanism was attributed to the modulation of intracellular signaling pathways related to cell survival and apoptosis .

- Cardiovascular Health : Research focusing on the effects of S-Methyl-isothiouronium on endothelial cells showed that it could enhance cell survival under hypoxic conditions by reducing oxidative stress markers .

Data Table: Summary of Biological Activities

Applications in Research

This compound serves as a valuable tool in biochemical research:

- Isotope Labeling : The incorporation of stable isotopes allows for advanced tracking in metabolic studies.

- Drug Development : Its role as a precursor in synthesizing more complex therapeutic agents highlights its importance in medicinal chemistry.

Propiedades

IUPAC Name |

methyl carbamimidothioate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6N2S/c1-5-2(3)4/h1H3,(H3,3,4)/i2+1,3+1,4+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDDKIZNHOCEXTF-VWNJCJTFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC(=N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

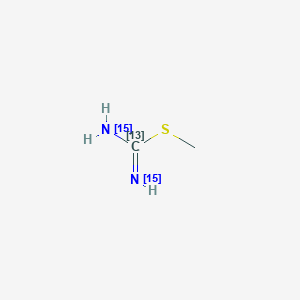

Isomeric SMILES |

CS[13C](=[15NH])[15NH2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

93.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.